molecular formula C22H31N3O2 B048875 Pendolmycin CAS No. 119375-01-8

Pendolmycin

Cat. No.: B048875
CAS No.: 119375-01-8
M. Wt: 369.5 g/mol
InChI Key: JPJWIAYMFHOJRY-YWZLYKJASA-N
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Description

Pendolmycin is a natural product belonging to the indolactam family of alkaloids. It is produced by certain strains of cyanobacteria and actinobacteria. This compound has garnered significant interest due to its unique chemical structure and potential biological activities, including its role as a tumor promoter .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pendolmycin can be synthesized through chemoenzymatic methods. One approach involves the use of prenyltransferases, such as TleC and MpnD, which catalyze the reverse prenylation of indole derivatives . The reaction typically requires dimethylallyl diphosphate or geranyl diphosphate as prenyl donors .

Industrial Production Methods: Industrial production of this compound can be achieved through heterologous expression in model cyanobacteria like Anabaena sp. strain PCC 7120.

Chemical Reactions Analysis

Types of Reactions: Pendolmycin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Introduction to Pendolmycin

This compound is a naturally occurring indole alkaloid first isolated from the actinobacterium Nocardiopsis strain SA1715. Its structural similarity to other known compounds, such as teleocidin A and lyngbyatoxin A, positions it as a significant compound in pharmacological research, particularly in the context of tumor promotion and cellular signaling pathways.

Table 1: Structural Comparison of this compound and Related Compounds

CompoundStructure DescriptionBiological Activity
This compoundC5 dimethylallyl group at C-7Tumor promoter, modifies cell membranes
Teleocidin AC10 linalyl group at C-7Strong tumor promoter
Lyngbyatoxin AVarious prenyl groupsNeurotoxic effects

Tumor Promotion Studies

This compound has been extensively studied for its tumor-promoting activities. In experimental models, it has been shown to enhance the effects of carcinogens like 7,12-dimethylbenz[a]anthracene in mouse skin. Its potency as a tumor promoter lies between that of (−)-indolactam V and teleocidin A, suggesting that the length of the hydrophobic moiety significantly influences its biological activity .

Modulation of Cellular Functions

Research indicates that this compound can modify cellular membrane functions akin to other potent tumor promoters such as teleocidin B. It activates protein kinase C and induces cellular adhesion and ornithine decarboxylase activity, which are critical pathways in cancer progression .

Biosynthetic Pathways

Recent studies have focused on the biosynthesis of this compound using heterologous expression systems. For instance, Anabaena sp. strain PCC 7120 has been utilized to produce this compound through combinatorial biosynthesis. This method allows for the exploration of genetic modifications that can enhance yield and study structure-activity relationships .

Prenylation Reactions

This compound's biosynthesis involves prenylation reactions catalyzed by specific bacterial enzymes. The enzymes TleC and MpnD demonstrate relaxed substrate specificity, allowing for various chain lengths of prenyl donors. This flexibility is crucial for generating derivatives with potentially enhanced biological activities .

Case Studies

  • Tumor Promotion in Mouse Models : In a study assessing this compound's tumor-promoting potential, it was found to significantly increase tumor incidence when applied alongside a known carcinogen. The study highlighted its effectiveness relative to other indole alkaloids and emphasized the importance of the hydrophobic moiety in its activity .
  • Biosynthesis via Cyanobacteria : Another case study demonstrated the successful production of this compound in Anabaena sp., showcasing how genetic engineering can be employed to optimize natural product yields. The research provided insights into the metabolic pathways involved and highlighted potential applications in drug discovery .

Mechanism of Action

Comparison with Similar Compounds

This compound’s unique chemical structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Pendolmycin is a member of the indolactam family of natural products, which are known for their diverse biological activities, particularly in cancer research. This compound has garnered attention due to its tumor-promoting properties and its mechanism of action involving protein kinase C (PKC) modulation. This article explores the biological activity of this compound, detailing its pharmacological effects, synthesis, and relevant case studies.

Overview of this compound

This compound, chemically classified as a C7-substituted indolactam alkaloid, was first synthesized in the 1990s. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects. The compound's primary mechanism involves the activation of PKC, a key player in signal transduction pathways that regulate cell proliferation and differentiation.

This compound's interaction with PKC has been extensively studied. It acts as a potent tumor promoter by binding to the regulatory domain of PKC, leading to its activation. This activation results in downstream signaling that promotes cell growth and survival. The compound has also been observed to influence other cellular processes such as apoptosis and differentiation.

Biological Activities

This compound exhibits several notable biological activities:

  • Tumor Promotion : As a PKC activator, this compound has been shown to promote tumorigenesis in various cell lines and animal models.
  • Anti-cancer Properties : While primarily recognized for its tumor-promoting capabilities, some studies indicate potential anti-cancer effects under specific conditions.
  • Antimicrobial Activity : Research has demonstrated that this compound possesses antibacterial properties against certain strains of bacteria.

Synthesis

The total synthesis of this compound has been achieved through various synthetic routes, showcasing its complex structure. A notable method involves the use of indolyne functionalization and late-stage coupling reactions. The successful synthesis not only provides access to this compound but also facilitates the exploration of its derivatives for enhanced biological activity.

Table 1: Synthetic Routes for this compound

RouteKey StepsYield (%)
Route AIndolyne functionalization61%
Route BCross-coupling with zinc enolate57%
Route CWittig olefination65%

Case Studies

Several case studies have highlighted the biological activity of this compound in different contexts:

  • Tumor Promotion Studies : In a study conducted by Hasegawa et al., this compound was administered to mice to evaluate its tumor-promoting effects. The results indicated a significant increase in tumor incidence compared to control groups, underscoring its role as a potent carcinogen .
  • Antibacterial Activity Assessment : A study by Kato et al. explored the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition at concentrations lower than those typically required for conventional antibiotics .
  • Mechanistic Insights into PKC Activation : Research published in Cancer Research detailed the molecular interactions between this compound and PKC isoforms. This study elucidated how this compound selectively activates certain PKC pathways while inhibiting others, providing insights into its dual role as both a promoter and potential therapeutic agent .

Properties

IUPAC Name

(10S,13S)-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-7-22(4,5)16-8-9-17-18-14(11-23-19(16)18)10-15(12-26)24-21(27)20(13(2)3)25(17)6/h7-9,11,13,15,20,23,26H,1,10,12H2,2-6H3,(H,24,27)/t15-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJWIAYMFHOJRY-YWZLYKJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)C(C)(C)C=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152428
Record name Pendolmycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119375-01-8
Record name Pendolmycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119375018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pendolmycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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